1-Ethoxy-2-iodocyclopentane

Description

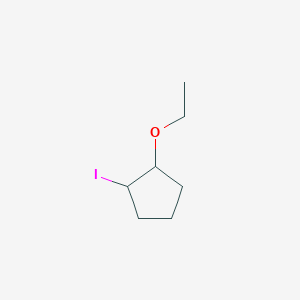

1-Ethoxy-2-iodocyclopentane is a halogenated cyclopentane derivative featuring an ethoxy (–OCH₂CH₃) group at position 1 and an iodine atom at position 2. This compound is of interest in organic synthesis due to the reactivity of the iodo group, which serves as a versatile leaving group in nucleophilic substitution reactions. The ethoxy group, being electron-donating, may influence the stability and reactivity of the cyclopentane ring.

Properties

Molecular Formula |

C7H13IO |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

1-ethoxy-2-iodocyclopentane |

InChI |

InChI=1S/C7H13IO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3 |

InChI Key |

BGUFKZDYVKFYJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC1I |

Origin of Product |

United States |

Preparation Methods

1-Ethoxy-2-iodocyclopentane can be synthesized through various synthetic routes. One common method involves the iodination of 1-ethoxycyclopentane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high selectivity. Industrial production methods may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethoxy-2-iodocyclopentane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopentane derivatives.

Reduction Reactions: The compound can be reduced to 1-ethoxycyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can yield cyclopentanone derivatives, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

Substitution: Nucleophiles like NaOH or NH3 in polar solvents.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Scientific Research Applications

1-Ethoxy-2-iodocyclopentane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-iodocyclopentane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural comparisons can be drawn with other cyclopentane derivatives and halogen/organoheteroatom-containing compounds. Below is a comparative analysis based on substituent effects and functional groups:

Table 1: Structural Comparison of 1-Ethoxy-2-iodocyclopentane and Related Compounds

Key Observations

Halogen Reactivity :

- The iodo group in this compound is a superior leaving group compared to chloro substituents in 1,5-Bis[(2-chloroethyl)thio]pentane . Iodine’s larger atomic radius facilitates nucleophilic displacement, whereas chloro groups require harsher conditions.

This contrasts with the electron-withdrawing phosphonofluoridate groups in O-1-Ethylpentyl ethylphosphonofluoridate , which enhance electrophilicity at the phosphorus center.

Steric and Lipophilic Effects: Bulky alkyl chains in (1R,2S)-1-Heptyl-2-octylcyclopentane create significant steric hindrance, reducing reactivity. In contrast, this compound’s compact substituents likely favor faster reaction kinetics. Long alkyl chains in 1-Ethylheptyl ethylphosphonofluoridate increase lipophilicity, whereas the polar ethoxy and iodo groups in the target compound may enhance solubility in polar aprotic solvents.

Synthetic Utility: Phosphonofluoridate compounds (e.g., ) are often used as nerve agent analogs or pesticides due to their high reactivity. The target compound’s iodo group makes it more suitable for cross-coupling or alkylation reactions in pharmaceutical synthesis.

Biological Activity

1-Ethoxy-2-iodocyclopentane, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula :

- Molecular Weight : 210.08 g/mol

- Boiling Point : Not specified

- Density : Not specified

The biological activity of this compound is largely attributed to its interactions at the cellular level. Research indicates that compounds with similar structures often act as modulators of various biological pathways, including:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence signaling pathways.

In Vitro Studies

A study assessing the cytotoxicity of halogenated cyclopentanes, including this compound, demonstrated significant effects on cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.0 | Induction of apoptosis |

| 1-Ethoxycyclopentane | HeLa | 25.0 | Cell cycle arrest |

| 2-Iodocyclopentane | MCF7 | 20.0 | DNA synthesis inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

Case Studies

-

Case Study on Antitumor Activity :

A research group investigated the antitumor properties of various iodinated compounds, including this compound. The study found that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a promising therapeutic index. -

Neuropharmacological Assessment :

In another study focused on neuropharmacological effects, researchers evaluated the impact of this compound on neurotransmitter systems. Preliminary results indicated that it may act as a modulator of dopamine receptors, which could have implications for treating neurological disorders.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its potential therapeutic applications:

- Absorption : Studies suggest moderate absorption rates in vivo.

- Metabolism : The compound undergoes hepatic metabolism, with potential implications for drug-drug interactions.

- Toxicity Profile : Initial assessments indicate low acute toxicity; however, further long-term studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.